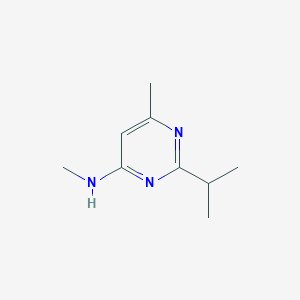
2-isopropyl-N,6-dimethyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-isopropyl-N,6-dimethyl-4-pyrimidinamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known by the synonym N-(2-isopropyl-6-methyl-4-pyrimidinyl)-N-methylamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4 . This structure can be visualized using appropriate molecular visualization software .Scientific Research Applications
DNA Photodamage and Repair Mechanisms
Research has shown that UV radiation-induced formation of dimeric photoproducts at bipyrimidine sites within DNA is closely associated with the lethal and mutagenic effects of sunlight. These include the formation of cyclobutane pyrimidine dimers and pyrimidine (6-4) pyrimidone adducts, which are crucial in understanding the molecular mechanisms of DNA damage and repair processes. Studies using liquid chromatography coupled to tandem mass spectrometry have provided insights into the formation of these lesions within cellular DNA, highlighting the significant role of such pyrimidine derivatives in photobiological studies (Douki et al., 2000).
Synthesis and Chemical Analysis
In the realm of organic synthesis and chemical analysis, research on pyrimidine dimerization offers valuable insights into the photochemistry and photobiology of DNA lesions. The use of synthetic chemistry to modify pyrimidine residues has enabled a deeper understanding of the mechanisms underlying the formation of cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs). This approach has resulted in novel tools that facilitate the exploration of lesion photobiology, emphasizing the utility of such pyrimidine derivatives in advancing our knowledge of DNA damage and repair (Li, 2017).
Photophysical Properties and Materials Science
The exploration of pyrimidine derivatives in materials science, particularly in the design of novel polyimides, demonstrates the versatility of these compounds. Studies on the synthesis and characterization of polyimides derived from pyrimidine-containing monomers reveal the impact of these derivatives on the thermal stability, solubility, and physical properties of the resulting materials. This research underscores the potential of pyrimidine derivatives in the development of high-performance polymers with advanced functional properties (Zhang et al., 2005).
properties
IUPAC Name |
N,6-dimethyl-2-propan-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)9-11-7(3)5-8(10-4)12-9/h5-6H,1-4H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHOKWKIIVOLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2882234.png)
![2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2882235.png)
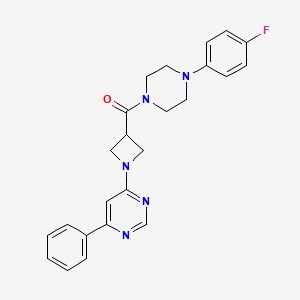
![N-(4-acetamidophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2882237.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
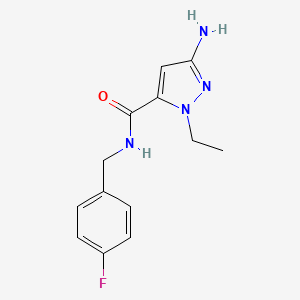
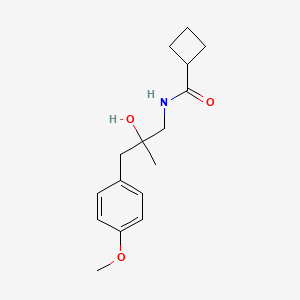
![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)
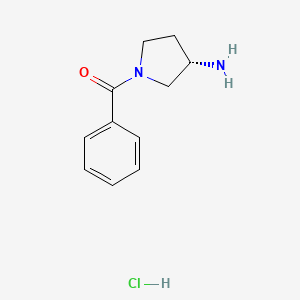
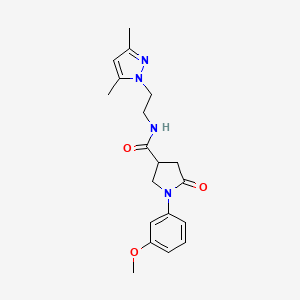
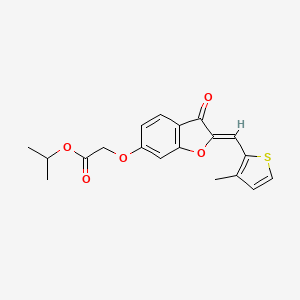
![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)

![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)